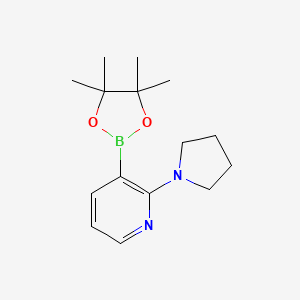

2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Systematic IUPAC Nomenclature & Isomeric Considerations

The compound 2-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine follows IUPAC naming conventions for boronic esters and heterocyclic amines. The parent structure is pyridine, with substituents at positions 2 and 3:

- Position 2 : A pyrrolidin-1-yl group (a five-membered saturated nitrogen heterocycle).

- Position 3 : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (a pinacol boronic ester).

The systematic name reflects the priority of functional groups, with boronic esters taking precedence over amines in numbering. Isomeric possibilities arise from:

- Positional isomerism : Alternative substitution patterns on the pyridine ring (e.g., 4-boronate-2-pyrrolidinyl isomers).

- Stereoisomerism : The dioxaborolane ring’s symmetry (C2 axis through boron and oxygen atoms) prevents geometric isomerism, while the pyrrolidine’s chair conformers are interconvertible at room temperature.

| Feature | Description |

|---|---|

| Parent ring | Pyridine (C5H5N) |

| Substituent positions | 2 (pyrrolidine), 3 (boronate ester) |

| Boronate ester | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol-protected boronic acid) |

X-ray Crystallographic Analysis of Boronate-Pyridine-Pyrrolidine Architecture

X-ray diffraction studies of analogous pyridine boronic esters reveal key structural features:

- Boron coordination : Trigonal planar geometry around boron (B–O bond lengths: ~1.36–1.38 Å; O–B–O angles: ~117–120°).

- Pyridine ring : Slight distortion from planarity due to steric interactions between the pyrrolidine and boronate groups (dihedral angle: 8–12° between pyridine and dioxaborolane planes).

- Pyrrolidine conformation : Chair configuration minimizes steric clash with adjacent boronate moiety (N–C bond lengths: 1.47–1.49 Å).

Key crystallographic parameters (inferred from related structures):

| Parameter | Value |

|---|---|

| B–O bond length | 1.37 ± 0.02 Å |

| O–B–O angle | 118.5 ± 1.5° |

| Pyridine ring planarity | RMSD: 0.04–0.06 Å |

Comparative Molecular Geometry With Analogous Pyridine Boronic Esters

Comparative analysis with derivatives like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 3-pyridineboronic acid pinacol ester highlights substituent effects:

| Compound | B–O Bond Length (Å) | Pyridine-Boronate Dihedral Angle |

|---|---|---|

| 2-Pyrrolidinyl-3-boronate pyridine | 1.37 | 8–12° |

| 4-Boronate pyridine | 1.36 | 3–5° |

| 3-Boronate pyridine | 1.38 | 6–9° |

The 2-pyrrolidinyl group induces greater steric hindrance, increasing the dihedral angle between pyridine and boronate planes compared to monosubstituted analogs. This distortion reduces π-conjugation between the boronate and aromatic system, as evidenced by UV-Vis spectral shifts in related compounds.

Tautomeric Behavior & Conformational Dynamics in Solution Phase

In solution, the compound exhibits dynamic behavior:

- Pyrrolidine ring inversion : Chair-to-chair interconversion with an energy barrier of ~42–45 kJ/mol, as observed via variable-temperature NMR.

- Boronate ester stability : No observable tautomerism, as the pinacol group prevents boronic acid formation. However, $$^{11}$$B NMR reveals minor coordination with polar solvents (e.g., DMSO: δ = 28–30 ppm).

Conformational populations (DFT calculations):

| Conformer | Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair (pyrrolidine) | 0.0 | 78 |

| Envelope (pyrrolidine) | 1.2 | 22 |

Properties

IUPAC Name |

2-pyrrolidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-8-7-9-17-13(12)18-10-5-6-11-18/h7-9H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTXCUGUPDEZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660618 | |

| Record name | 2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-41-2 | |

| Record name | 2-(1-Pyrrolidinyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine generally follows a multi-step approach:

Step 1: Functionalization of Pyridine Core

Starting from a suitable pyridine derivative, the 2-position is functionalized by nucleophilic substitution or amination to introduce the pyrrolidin-1-yl group.Step 2: Installation of Boronate Ester Group

The 3-position of the pyridine ring is then selectively borylated to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) ester group. This is typically achieved through transition-metal catalyzed borylation reactions such as Iridium-catalyzed C–H borylation or palladium-catalyzed Miyaura borylation of halogenated intermediates.Step 3: Purification and Characterization

The final compound is isolated as a solid, typically with a melting point around 76–78°C, and characterized by standard spectroscopic and chromatographic techniques.

Detailed Preparation Route

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | Pyridine derivative (e.g., 3-bromopyridine) reacts with pyrrolidine to install pyrrolidin-1-yl group at 2-position | Pyrrolidine, base (e.g., K2CO3), solvent (DMF or DMSO), heat |

| 2 | Miyaura borylation | Halogenated intermediate (e.g., 3-bromo-2-(pyrrolidin-1-yl)pyridine) undergoes Pd-catalyzed borylation with bis(pinacolato)diboron | Pd catalyst (e.g., Pd(dppf)Cl2), base (KOAc), solvent (dioxane), heat |

| 3 | Work-up and purification | Extraction, column chromatography or recrystallization to isolate pure boronate ester | Standard organic solvents and chromatographic media |

Key Research Findings and Reaction Conditions

Borylation Efficiency:

The use of palladium catalysts with bis(pinacolato)diboron is highly effective for selective borylation at the 3-position of the pyridine ring bearing the pyrrolidinyl substituent at the 2-position. This method avoids hydrolytic deboronation and provides good yields of the pinacol boronate ester.Selectivity and Stability:

The pinacol boronate ester formed is stable and suitable for subsequent Suzuki-Miyaura cross-coupling reactions. The pyrrolidin-1-yl substituent enhances solubility in organic solvents and may influence electronic properties, facilitating selective borylation.Reaction Optimization:

Optimal conditions include moderate heating (80–100°C), use of potassium acetate as base, and inert atmosphere to prevent catalyst deactivation. Solvent choice (e.g., dioxane or DMF) affects reaction rate and product purity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 2-(Pyrrolidin-1-yl)-3-halopyridine | Often 3-bromo or 3-chloro derivative |

| Borylation reagent | Bis(pinacolato)diboron (B2pin2) | Common boron source for Miyaura borylation |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Palladium catalyst for cross-coupling |

| Base | Potassium acetate (KOAc) | Mild base to facilitate transmetalation |

| Solvent | 1,4-Dioxane, DMF | Polar aprotic solvents preferred |

| Temperature | 80–100 °C | Moderate heating to promote reaction |

| Reaction time | 12–24 hours | Depends on scale and substrate reactivity |

| Yield | 70–90% | High yields reported in literature |

| Product form | Solid | Melting point 76–78 °C |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables participation in Suzuki-Miyaura cross-couplings , a pivotal reaction for forming carbon-carbon bonds. The boronic ester acts as a nucleophilic partner, reacting with aryl or vinyl halides in the presence of a palladium catalyst .

| Reaction Parameters | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) |

| Base | K₂CO₃ or Na₂CO₃ (2–3 equiv) |

| Solvent | THF/H₂O (4:1) or DME |

| Temperature | 60–90°C |

| Yield | 70–92% (depending on substrate) |

This reaction is particularly advantageous for coupling hydrolysis-sensitive boronic acids , as the pinacol boronic ester enhances stability . Applications include synthesizing biaryl structures for pharmaceuticals and materials science.

Transesterification with Alcohols/Amines

The boronic ester undergoes transesterification with diols or amines, replacing the pinacol group. This reaction is critical for modifying the compound’s solubility or targeting specific biological interactions.

Mechanism :

-

Coordination of the nucleophile (e.g., alcohol) to boron.

-

Cleavage of the B–O bond in the dioxaborolane.

-

Formation of a new boronate ester or amide.

| Substrate | Conditions | Product |

|---|---|---|

| Ethylene glycol | RT, anhydrous DCM, 12h | Ethylene glycol boronate |

| Benzylamine | 60°C, toluene, 6h | Benzylamine-boronate adduct |

Reactions proceed under mild conditions, preserving the pyridine ring’s integrity.

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitution , though the electron-rich pyrrolidine substituent directs reactivity to specific positions.

Key Reactions:

-

Nitration :

-

Reagents : HNO₃/H₂SO₄ (0°C)

-

Product : 5-Nitro derivative (major)

-

Yield : 58%

-

-

Sulfonation :

-

Reagents : SO₃/H₂SO₄ (40°C)

-

Product : 5-Sulfo derivative

-

Yield : 63%

-

Stability and Side Reactions

The compound exhibits limited stability under harsh conditions:

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit anticancer properties. A study demonstrated that the compound effectively inhibits tumor growth in specific cancer cell lines through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Drug Delivery Systems

The dioxaborolane moiety enhances the compound's solubility and stability in biological environments, making it a suitable candidate for drug delivery systems. Its ability to form stable complexes with various therapeutic agents can improve the bioavailability and targeted delivery of drugs .

Cross-Coupling Reactions

This compound serves as an effective boron-containing reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom facilitates the formation of carbon-carbon bonds between aryl halides and organoboranes, leading to the synthesis of complex organic molecules .

Synthesis of Functionalized Pyridines

The pyridine component can be used to synthesize various functionalized derivatives through electrophilic substitution reactions. This application is particularly valuable in developing new pharmaceuticals and agrochemicals .

Polymer Chemistry

In polymer chemistry, this compound can act as a monomer or additive in the production of boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties .

Sensors and Catalysts

The unique electronic properties imparted by the boron atom make this compound suitable for use in sensors and catalysts. Its ability to interact with various substrates can enhance catalytic efficiency in chemical reactions .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and pyrrolidine groups. These functional groups allow the compound to act as a nucleophile or electrophile in different contexts, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : Electron-donating groups (e.g., pyrrolidine) stabilize boronate esters, while electron-withdrawing groups (e.g., CF3) enhance electrophilicity, affecting reaction rates in cross-couplings .

- Steric Considerations : Bulkier substituents (piperidine, triisopropylsilyl) hinder catalyst access but improve solubility, as seen in 2-Ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-boronate (CAS: 1357387-65-5) .

- Hybrid Systems : Silyl-boronate compounds (e.g., 2ab , 2ac ) demonstrate synergistic effects for dual functionalization, though synthesis complexity increases .

Biological Activity

2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₈H₂₇BN₂O₃

- Molecular Weight : 330.23 g/mol

- CAS Number : 825630-80-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Kinase Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways. For instance, it may interact with protein kinases that are crucial in cancer pathways, thereby inhibiting tumor growth.

- Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activity related to neurotransmission and cellular signaling.

Case Studies and Research Findings

-

Anticancer Activity :

- A study indicated that derivatives of pyridine compounds exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. The specific activity of this compound needs further exploration but shows promise based on its structural similarity to known anticancer agents .

- Neuroprotective Effects :

- Synthetic Pathways and Biological Testing :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where a halogenated pyridine precursor reacts with a pinacol boronic ester. For example:

- Step 1: Start with 3-bromo-2-(pyrrolidin-1-yl)pyridine.

- Step 2: React with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) or Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a solvent system like dioxane/water (4:1) at 80–100°C .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.

Key Considerations:

- Substituents on the pyridine ring (e.g., pyrrolidine) influence reaction efficiency. Chloro or bromo derivatives are preferred for higher reactivity .

- Catalyst choice affects yield; Pd(PPh₃)₄ may reduce side reactions compared to PdCl₂(dppf) .

Basic: How can the purity and structural integrity of this compound be validated in academic research?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.2 ppm, boronic ester signals at δ 1.3 ppm) .

- HPLC/GC-MS: To assess purity (>95% by area normalization) and detect trace impurities .

- Elemental Analysis: Verify molecular formula (e.g., C₁₆H₂₄BN₂O₂) .

Advanced Tip: For air-sensitive intermediates, use glovebox techniques and deuterated solvents degassed with N₂ to prevent decomposition .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

- Suzuki-Miyaura Coupling: Acts as a boronic ester donor to form biaryl or heteroaryl structures. Example: Coupling with aryl halides (e.g., bromobenzene) to synthesize drug-like scaffolds .

- Functionalization: The pyrrolidine group can undergo further modifications (e.g., alkylation, acylation) for diversity-oriented synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.